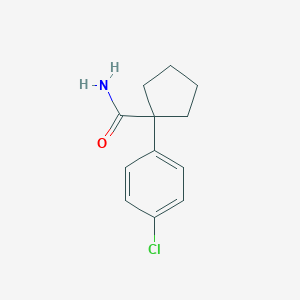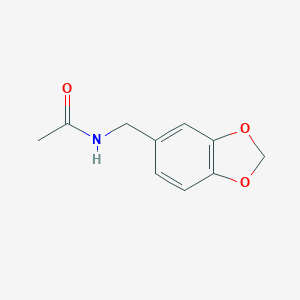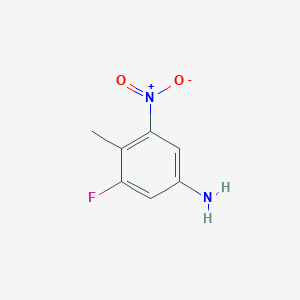
3-Fluoro-4-methyl-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-methyl-5-nitroaniline is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of anilines and is used as a building block in the synthesis of various organic compounds. The chemical formula of 3-Fluoro-4-methyl-5-nitroaniline is C7H7FN2O2, and its molecular weight is 174.14 g/mol.
Wirkmechanismus
The mechanism of action of 3-Fluoro-4-methyl-5-nitroaniline is not well understood, but it is believed to act as a nucleophile in various chemical reactions. This compound can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides and acyl chlorides, to form new compounds. It can also react with other nucleophiles, such as amines and thiols, to form new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Fluoro-4-methyl-5-nitroaniline have not been extensively studied. However, it has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in scientific research. It is important to note that this compound should be handled with care and appropriate safety measures should be taken when working with it.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Fluoro-4-methyl-5-nitroaniline in lab experiments is its high purity and yield. This compound can be synthesized in large quantities with high purity, making it ideal for use in various organic synthesis reactions. However, one limitation of using this compound is its high cost, which may limit its use in some research applications.
Zukünftige Richtungen
There are several future directions for research on 3-Fluoro-4-methyl-5-nitroaniline. One area of research could be the development of new synthetic methods for this compound, which could improve its yield and reduce its cost. Another area of research could be the development of new applications for this compound in materials science and pharmaceuticals. Additionally, further studies on the biochemical and physiological effects of this compound could provide valuable insights into its potential uses in scientific research.
Synthesemethoden
The synthesis of 3-Fluoro-4-methyl-5-nitroaniline involves the reaction of 4-methyl-3-nitroaniline with fluorine gas in the presence of a catalyst. This reaction is carried out at high temperatures and pressures to ensure the complete conversion of the starting materials to the desired product. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-4-methyl-5-nitroaniline has been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. This compound has been used in the synthesis of inhibitors of protein kinases, which are important targets for cancer therapy. It has also been used in the synthesis of herbicides and insecticides, which are used in agriculture to control pests and weeds. Additionally, this compound has been used in the development of materials with unique optical and electronic properties.
Eigenschaften
CAS-Nummer |
6942-43-4 |
|---|---|
Produktname |
3-Fluoro-4-methyl-5-nitroaniline |
Molekularformel |
C7H7FN2O2 |
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
3-fluoro-4-methyl-5-nitroaniline |
InChI |
InChI=1S/C7H7FN2O2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,9H2,1H3 |
InChI-Schlüssel |
WXXRIHYZGAGTHV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1F)N)[N+](=O)[O-] |
Kanonische SMILES |
CC1=C(C=C(C=C1F)N)[N+](=O)[O-] |
Andere CAS-Nummern |
6942-43-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



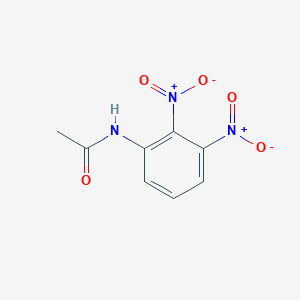
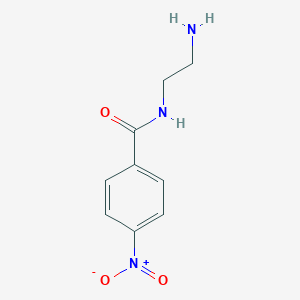
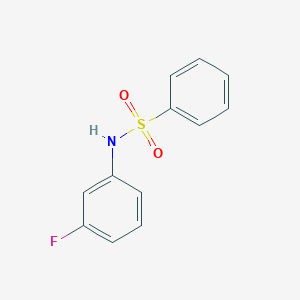
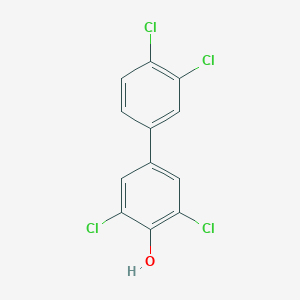
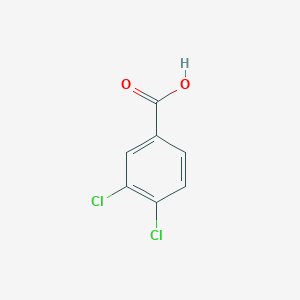
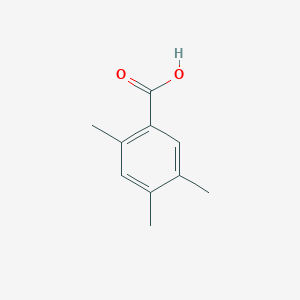
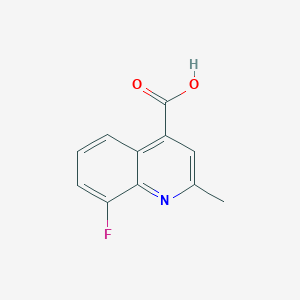
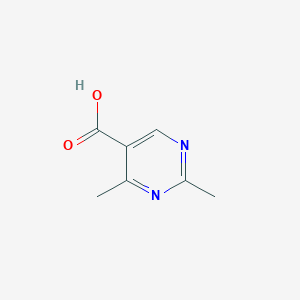
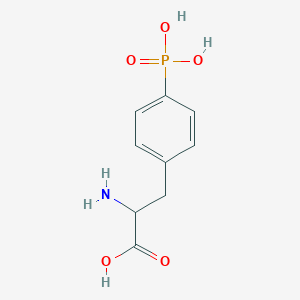
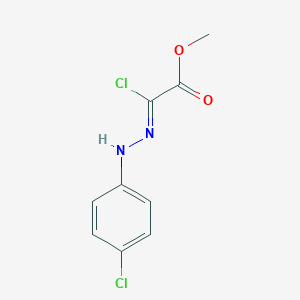
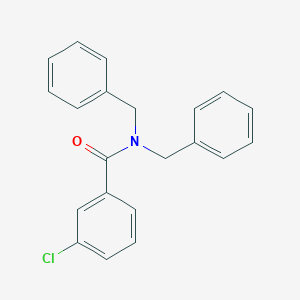
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B181274.png)
